Pentalenolactone F is a member of the pentalenolactone family, which consists of a series of natural products known for their antibiotic properties. These compounds are primarily isolated from various species of the genus Streptomyces. Pentalenolactone F, along with its analogs, has garnered interest due to its structural uniqueness and potential applications in pharmaceuticals.
Pentalenolactone F is typically derived from the fermentation of Streptomyces species, particularly Streptomyces exfoliatus and Streptomyces arenae, which are known to produce these compounds as secondary metabolites . The biosynthesis involves complex enzymatic pathways that convert simple precursors into the final lactone structure.
Pentalenolactone F falls under the category of lactones, specifically cyclic esters formed from the reaction of hydroxyl acids. It is classified as a natural product and an antibiotic, showcasing a unique bicyclic structure that contributes to its biological activities.
The synthesis of pentalenolactone F can be achieved through both biogenetic methods and synthetic organic chemistry.
The synthetic processes often involve intricate steps such as:
Pentalenolactone F features a unique bicyclic structure characterized by a lactone ring. The molecular formula is , and it includes multiple stereocenters that contribute to its biological activity.
This structural complexity is crucial for its interaction with biological targets.
Pentalenolactone F participates in various chemical reactions typical for lactones, including:
These reactions are significant for modifying the compound for potential therapeutic applications.
Pentalenolactone F exhibits its biological effects primarily through its interaction with bacterial cell wall synthesis and function.
Research indicates that pentalenolactones exhibit a broad spectrum of antibacterial activity, making them candidates for further development in antibiotic therapies.
Relevant analyses often include spectroscopic techniques (NMR, IR) to confirm structure and purity.
Pentalenolactone F has several scientific uses:
The biosynthesis of pentalenolactone F is governed by a dedicated 13.4-kb gene cluster (ptl operon) located at position 3.75 Mb on the linear chromosome of Streptomyces avermitilis. This cluster contains 13 unidirectionally transcribed open reading frames (ORFs), designated sav2990 to sav3002, which collectively encode the enzymatic machinery for pentalenolactone F biosynthesis. Deletion of this entire operon abolishes pentalenolactone metabolite production, while heterologous expression in non-producing strains confers biosynthetic capability, confirming its essential role [1] [4]. The compact organization suggests coordinated regulation of this sesquiterpenoid pathway, with secondary metabolism clusters constituting ~7% of the S. avermitilis genome [4] [6].
The ptlA gene (sav2998) encodes pentalenene synthase, a 38 kDa Mg²⁺-dependent enzyme that catalyzes the committed step in pentalenolactone F biosynthesis: the cyclization of farnesyl diphosphate (FPP) to pentalenene. This tricyclic hydrocarbon serves as the universal precursor for all pentalenolactone metabolites. Recombinant PtlA expressed in Escherichia coli demonstrates kinetic parameters (kcat = 0.65 s⁻¹, Km for FPP = 1.7 µM) consistent with efficient cyclization activity. The enzyme contains conserved metal-binding motifs (DDLFD at aa 80-85; NDIASLEKE at aa 219-227) characteristic of terpenoid synthases [1] [4]. Isotopic labeling studies confirm pentalenene as the biosynthetic precursor of pentalenolactone F [3].
The ptlR gene (sav3000) encodes a transcriptional regulator belonging to the AraC-family. Positioned downstream of core biosynthetic genes, PtlR likely activates expression of the ptl operon in response to pathway intermediates or environmental cues. AraC regulators typically bind promoter regions as dimers, facilitating RNA polymerase recruitment. While direct transcriptional targets in the ptl cluster remain unverified, analogous regulators in antibiotic pathways respond to autoregulatory signals, ensuring coordinated metabolite production and self-resistance [4].
Table 1: Core Genes in the Pentalenolactone F Biosynthetic Cluster
Gene (Locus) | Protein Function | Key Motifs/Domains | Experimental Validation |
---|---|---|---|
ptlA (SAV2998) | Pentalenene synthase | DDLFD, NDIASLEKE motifs | Recombinant cyclization of FPP → pentalenene [1] [4] |
ptlI (SAV2999) | Cytochrome P450 (CYP161C2) | Heme-binding domain | Oxidizes pentalenene → 1-deoxypentalenic acid [2] |
ptlH (SAV2991) | Fe(II)/αKG-dependent hydroxylase | 2-His-1-Asp facial triad | Hydroxylates 1-deoxypentalenic acid at C-11β [1] |
ptlF (SAV2993) | Short-chain dehydrogenase | GXXXGXG cofactor motif | Oxidizes 11β-hydroxy intermediate to ketone [5] [6] |
ptlR (SAV3000) | AraC-family transcriptional regulator | Helix-turn-helix DNA-binding domain | Putative regulator based on homology [4] |
The cytochrome P450 enzyme CYP161C2 (encoded by ptlI, sav2999) catalyzes the multi-step oxidation of pentalenene to 1-deoxypentalenic acid. Recombinant PtlI expressed in E. coli requires electron transport partners (ferredoxin/ferredoxin reductase) for activity. It sequentially oxidizes pentalenene, likely via pentalen-13-ol and pentalen-13-al intermediates, culminating in carboxylate formation at C-13. This transformation establishes the carboxylic acid moiety essential for subsequent lactonization [2] [4]. Enzyme kinetics reveal a Km of 5.2 µM for pentalenene, indicating high substrate affinity.
The ptlF gene (sav2993) encodes a NAD⁺-dependent dehydrogenase belonging to the short-chain dehydrogenase/reductase (SDR) superfamily. PtlF specifically oxidizes the C-11β hydroxyl group of 1-deoxy-11β-hydroxypentalenic acid to yield 1-deoxy-11-oxopentalenic acid. Biochemical characterization shows a strong preference for NAD⁺ over NADP⁺ (150-fold), with kinetic parameters kcat = 0.65 s⁻¹, Km for substrate = 6.5 µM, and Km for NAD⁺ = 25 µM. The pH optimum is 8.0, though activity increases significantly under alkaline conditions (pH 9–11.3). This oxidation primes the molecule for the Baeyer-Villiger oxygenation step [5] [6].
The PtIH hydroxylase (sav2991) represents a key tailoring enzyme in the pathway. This Fe(II)/α-ketoglutarate-dependent dioxygenase installs the C-11β hydroxyl group on 1-deoxypentalenic acid. Recombinant PtIH exhibits strict dependence on Fe(II), α-ketoglutarate, and O₂, with kinetic parameters kcat = 4.2 s⁻¹ and Km = 0.57 mM for the substrate. The enzyme has a pH optimum of 6.0 and likely functions as a homodimer (MALDI-TOF MS peak at 73,965 Da). NMR analysis (NOESY, HMBC) of the product confirms stereospecific β-hydroxylation [1]. PtIH shares 26% identity with phytanoyl-CoA dioxygenases, suggesting mechanistic parallels in substrate activation.
Table 2: Key Enzymatic Transformations in Pentalenolactone F Biosynthesis
Enzyme (Gene) | Reaction Catalyzed | Cofactors/Requirements | Product |
---|---|---|---|
Pentalenene synthase (ptlA) | Cyclization of FPP | Mg²⁺ | Pentalenene |
Cytochrome P450 PtII (ptlI) | 3-Step oxidation of pentalenene | O₂, NADPH, ferredoxin | 1-Deoxypentalenic acid |
Hydroxylase PtIH (ptlH) | C-11β hydroxylation | Fe(II), α-ketoglutarate, O₂ | 1-Deoxy-11β-hydroxypentalenic acid |
Dehydrogenase PtIF (ptlF) | Oxidation of C-11 alcohol | NAD⁺ | 1-Deoxy-11-oxopentalenic acid |
Baeyer-Villiger monooxygenase PtIE (ptlE) | Lactone formation | FAD, NADPH | Pentalenolactone F |
The entire 13.4-kb ptl cluster was heterologously expressed in Streptomyces lividans 1326, a non-pentalenolactone producer. Engineered strains produced pentalenic acid, confirming functional transfer of the biosynthetic pathway. However, pentalenolactone F itself was not observed, suggesting potential deficiencies in post-assembly tailoring or regulatory elements in the heterologous host. Notably, deletion of the ptlD gene (sav2995) in S. avermitilis led to accumulation of neopentalenolactone D, indicating bottlenecks at specific enzymatic steps. These findings highlight both the feasibility and challenges of heterologous production [4] [10].
While direct CRISPR applications to pentalenolactone F are not yet published in the available literature, strategic approaches can be inferred from related metabolic engineering:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1